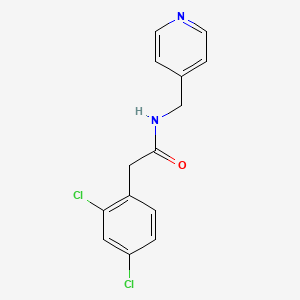
methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known as MAPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridinecarboxylates and is synthesized through a specific method. In
Wissenschaftliche Forschungsanwendungen
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, this compound has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In cardiovascular disease research, this compound has been shown to have protective effects on the heart, making it a potential treatment option for heart disease.
Wirkmechanismus
The mechanism of action of methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate is not fully understood, but it is believed to work through a variety of pathways. In neuroscience, this compound has been shown to activate the Akt pathway, which is involved in cell survival and growth. In cancer research, this compound has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation. In cardiovascular disease research, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several advantages for lab experiments, including its availability and relatively simple synthesis method. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate. In neuroscience, further research is needed to fully understand its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. In cancer research, further research is needed to explore its potential as a cancer therapy. In cardiovascular disease research, further research is needed to understand its mechanism of action and potential applications in the treatment of heart disease. Additionally, further research is needed to explore the potential of this compound in other scientific research fields.
Synthesemethoden
Methyl 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate can be synthesized through the condensation reaction of 3-acetyl-4-methylpyridine and ethyl acetoacetate in the presence of a basic catalyst. The resulting product is then methylated using dimethyl sulfate to obtain this compound. This method is relatively simple and efficient, making this compound a readily available compound for scientific research.
Eigenschaften
IUPAC Name |
methyl 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-7(6(2)12)4-8(9(13)11-5)10(14)15-3/h4H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXNLWWMZEWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)

![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)

